Ack1 inhibitor 37
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-dithiolan-2-ylmethyl)-5-phenyl-6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLXSIPWULUCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Preclinical Development of Ack1 Inhibitors
Historical Context of Tyrosine Kinase Inhibitor Development
The development of tyrosine kinase inhibitors (TKIs) represents a paradigm shift in cancer therapy, moving from non-specific cytotoxic agents to targeted molecular therapies. nih.gov Tyrosine kinases are enzymes that play a critical role in cellular signal transduction pathways by catalyzing the transfer of a phosphate (B84403) group to tyrosine residues on protein substrates. wikipedia.org This process, known as phosphorylation, is a fundamental mechanism for regulating cell growth, differentiation, and survival. wikipedia.org
The discovery in the late 20th century that many cancers are driven by the aberrant activity of specific tyrosine kinases spurred the development of drugs to inhibit these enzymes. numberanalytics.comacs.org The first major breakthrough in this field was the development of imatinib, a TKI targeting the BCR-Abl fusion protein responsible for chronic myeloid leukemia (CML). numberanalytics.comacs.org The success of imatinib, which received FDA approval in 2001, validated the concept of targeted therapy and paved the way for the development of numerous other TKIs against various cancers. nih.govnumberanalytics.com
These inhibitors are broadly classified into receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs). numberanalytics.com RTKs, like the epidermal growth factor receptor (EGFR), are transmembrane proteins that are activated by ligand binding, while NRTKs, such as Src and Abl, are located in the cytoplasm. numberanalytics.com The development of TKIs has involved creating molecules that can specifically bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival. wikipedia.orgnih.gov Over the years, successive generations of TKIs have been developed to improve potency, and selectivity, and to overcome resistance mechanisms that can emerge during treatment. numberanalytics.comacs.org
Emergence of ACK1 as a Druggable Target
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a significant target for cancer drug discovery. nih.govfrontiersin.org Located on chromosome 3q29, the ACK1 gene is frequently amplified, mutated, or overexpressed in a wide range of human cancers, including those of the prostate, breast, lung, pancreas, and ovaries. nih.govfrontiersin.org This aberrant activation of ACK1 is correlated with disease progression, metastasis, and poor patient prognosis. nih.gov
The oncogenic potential of ACK1 stems from its role in integrating signals from various receptor tyrosine kinases, such as EGFR, HER2, and PDGFR, to activate critical pro-survival signaling pathways. aacrjournals.org For instance, ACK1 can phosphorylate and activate the key signaling kinase AKT at a unique tyrosine residue (Tyr176), promoting cell survival in a PI3K-independent manner. aacrjournals.orgaging-us.com Furthermore, in prostate cancer, ACK1 has been shown to phosphorylate the androgen receptor (AR), leading to its activation in the absence of androgens and contributing to the development of castration-resistant prostate cancer. aging-us.comnih.gov
The dependence of certain cancer cells on ACK1 signaling for their growth and survival makes it an attractive therapeutic target. nih.gov Inhibition of ACK1 has been shown to induce cell cycle arrest, and apoptosis, and sensitize cancer cells to radiation. nih.gov The crucial role of ACK1 in driving tumor progression and its druggable nature have prompted significant efforts to develop small molecule inhibitors specifically targeting this kinase. nih.govnih.gov
Early Classes of ACK1 Inhibitors
The pursuit of ACK1 inhibitors has led to the identification and development of several distinct chemical scaffolds. These early classes of inhibitors laid the groundwork for the discovery of more potent and selective compounds.
4-Amino-5,6-biaryl-furo[2,3-d]pyrimidines: This class includes the well-studied inhibitor AIM-100. Identified through high-throughput screening, AIM-100 demonstrated specific inhibition of ACK1 with an IC50 of 21 nM. nih.gov It was found to inhibit the ACK1-mediated phosphorylation of AKT and AR, showing efficacy in preclinical models of prostate cancer. aacrjournals.orgnih.gov
Pyrazolopyrimidines: Researchers at Amgen developed a series of N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamines. nih.gov One of the most potent compounds in this class, compound 2, exhibited an IC50 of 20 nM against ACK1. nih.gov However, this class of inhibitors suffered from high metabolic degradation. nih.gov
Imidazopyrazines: Developed by Jin and coworkers, these inhibitors showed promise due to their oral bioavailability and favorable ADMET (absorption, distribution, metabolism, elimination, and toxicity) properties. nih.gov Compound 4 from this series inhibited ACK1 with an IC50 of 110 nM in a biochemical assay and 35 nM in a cellular context. nih.gov
Promiscuous Kinase Inhibitors: Several multi-targeted kinase inhibitors have also been found to potently inhibit ACK1.
Dasatinib (B193332) , originally developed as a Src/Abl inhibitor, binds to ACK1 with high affinity (Kd = 6 nM) and has been shown to inhibit ACK1 autophosphorylation and its downstream signaling. nih.govnih.gov It is one of the most potent ACK1 inhibitors, with an IC50 of approximately 1 nM. nih.govvulcanchem.com
Bosutinib , another Src/Abl kinase inhibitor, also inhibits ACK1 with an IC50 of 2.7 nM. nih.gov
Vemurafenib , primarily a BRAF inhibitor, has been shown to inhibit ACK1 in vitro with an IC50 of 19 nM. nih.gov
These early inhibitor classes, while demonstrating varying degrees of potency and selectivity, validated ACK1 as a viable therapeutic target and provided valuable structural insights for the design of next-generation inhibitors.
Development of Pyrrolopyrimidine Dithiolanes as Potent ACK1 Inhibitors
Building upon the knowledge gained from early inhibitor classes, researchers focused on developing more potent and selective ACK1 inhibitors. This led to the exploration of the pyrrolopyrimidine scaffold, a versatile structure in the design of kinase inhibitors. ekb.eg
A significant breakthrough in this endeavor was the synthesis and evaluation of a series of pyrrolopyrimidine derivatives. ekb.eg Initial compounds in this series showed promising in vitro inhibitory activity against ACK1. ekb.eg Subsequent structure-activity relationship (SAR) studies, which involved introducing various substituents to the core structure, led to the identification of a particularly potent class of inhibitors: the pyrrolopyrimidine dithiolanes. ekb.eg
Within the pyrrolopyrimidine dithiolane class, ACK1 inhibitor 37 emerged as a standout compound due to its exceptional potency. vulcanchem.com This compound, a 1,3-dithiolane-substituted pyrrolopyrimidine, demonstrated an IC50 value of 0.3 nM, making it one of the most potent ACK1 inhibitors discovered to date. vulcanchem.com The dithiolane ring is believed to play a crucial role in enhancing the binding affinity of the inhibitor to the ACK1 kinase domain, contributing to its remarkable potency. vulcanchem.com
Further studies with related pyrrolopyrimidine dithiolanes, such as compound 35, provided insights into their mechanism of action. X-ray crystallography revealed that these inhibitors bind to the ATP-binding site of the ACK1 kinase domain through hydrogen bond interactions with key amino acid residues, including L207 and A208. nih.gov These multiple points of contact are thought to be the primary reason for the high degree of both biochemical and cellular inhibition observed with this class of compounds. nih.gov However, a challenge associated with these dithiolane-containing compounds is the potential for oxidation of the dithiolane ring, which could affect their stability and bioavailability. nih.govvulcanchem.com
The remarkable potency of this compound becomes evident when compared to other classes of ACK1 inhibitors.
| Inhibitor Class | Representative Compound | ACK1 IC50/Ki |
| Pyrrolopyrimidine Dithiolane | This compound | 0.3 nM (IC50) vulcanchem.com |
| 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidine | AIM-100 | 24 nM (IC50) vulcanchem.com |
| Pyrazolopyrimidine | Compound 2 | 20 nM (IC50) nih.govvulcanchem.com |
| Multi-targeted Kinase Inhibitor | Dasatinib | ~1 nM (IC50) nih.govvulcanchem.com |
| Multi-targeted Kinase Inhibitor | Bosutinib | 2.7 nM (IC50) nih.gov |
As the table illustrates, this compound is significantly more potent in vitro than representatives from other major inhibitor classes. For instance, it is approximately 80 times more potent than AIM-100. vulcanchem.com While multi-targeted inhibitors like Dasatinib also exhibit potent ACK1 inhibition in the low nanomolar range, the high selectivity and exceptional potency of this compound make it a highly valuable lead compound for the development of next-generation ACK1-targeted therapies.
Molecular and Cellular Mechanisms of Ack1 Inhibition by Ack1 Inhibitor 37
Targeting Specificity of ACK1 Inhibitor 37 for the ACK1 Kinase Domain
This compound, a member of the pyrrolopyrimidine dithiolane class of compounds, demonstrates robust inhibitory activity against the ACK1 kinase. nih.gov This specificity is primarily achieved by targeting the ATP-binding pocket of the kinase domain, a conserved region among kinases that facilitates the transfer of a phosphate (B84403) group to substrate proteins.
This compound exerts its inhibitory function by directly competing with ATP for binding within the catalytic site of the ACK1 kinase domain. nih.gov This mode of action is characteristic of many kinase inhibitors, which are designed to mimic the adenine moiety of ATP, thereby preventing the kinase from accessing its primary substrate for phosphorylation. The high in vitro efficacy of this compound, with a reported inhibitory constant (Ki) of 0.02 nM, underscores its potent interaction with the ATP-binding pocket. nih.gov
While detailed crystallographic or computational modeling studies specifically elucidating the intermolecular interactions of this compound with the ACK1 kinase domain are not extensively available in the public domain, the binding mode of a closely related analog, compound 35, offers valuable insights. Compound 35, which shares the pyrrolopyrimidine dithiolane scaffold with inhibitor 37, establishes critical hydrogen bonds with the hinge region residues Leucine 207 (L207) and Alanine 208 (A208) of the ACK1 ATP-binding site. nih.gov Furthermore, it engages in Van der Waals interactions with Aspartate 134 (D134) and Glycine 269 (G269). nih.gov It is plausible that this compound engages in a similar pattern of non-covalent interactions to achieve its high-affinity binding and potent inhibition. However, without specific structural data for this compound, this remains an extrapolation.
Impact of this compound on ACK1 Autophosphorylation and Kinase Activity
A key mechanism for the activation of many tyrosine kinases, including ACK1, is autophosphorylation within the activation loop of the kinase domain. This process stabilizes the active conformation of the enzyme, allowing for efficient substrate phosphorylation. By occupying the ATP-binding pocket, this compound directly blocks the ability of ACK1 to bind ATP, which is essential for the autophosphorylation process. This prevention of autophosphorylation locks the kinase in an inactive state, thereby abrogating its catalytic activity towards itself and other downstream substrates. The potent in vivo inhibitory concentration (IC50) of 5–10 nM for this compound highlights its effectiveness in suppressing ACK1 kinase activity within a cellular context. nih.gov
Modulation of Downstream Signaling Cascades by this compound
The oncogenic effects of ACK1 are largely mediated through its influence on various pro-survival and proliferative signaling pathways. By inhibiting ACK1, this compound can effectively modulate these downstream cascades, leading to anti-cancer effects.
The PI3K/AKT signaling pathway is a critical regulator of cell survival, growth, and proliferation. ACK1 has been shown to directly interact with and phosphorylate AKT at a unique tyrosine residue, Tyr176. nih.gov This phosphorylation event is a key step in a PI3K-independent mechanism of AKT activation. By inhibiting the kinase activity of ACK1, this compound prevents the phosphorylation of AKT at Tyr176. This, in turn, suppresses the aberrant activation of the AKT pathway, contributing to the anti-proliferative effects observed with ACK1 inhibition.
Research Findings on this compound
| Parameter | Finding | Reference |
| Inhibitor Class | Pyrrolopyrimidine dithiolane | nih.gov |
| In Vitro Potency (Ki) | 0.02 nM | nih.gov |
| In Vivo Potency (IC50) | 5–10 nM | nih.gov |
Regulation of Androgen Receptor (AR) Phosphorylation (e.g., AR Tyr267 and Tyr363)
Activated Cdc42-associated tyrosine kinase 1 (ACK1) plays a critical role in promoting hormone-independent prostate cancer growth through its interaction with the Androgen Receptor (AR). ACK1 directly phosphorylates the AR at specific tyrosine residues, notably Tyr267 and Tyr363. nih.gov This phosphorylation is a key event in the ligand-independent activation of AR, allowing the receptor to remain active and drive tumor growth even in low-androgen environments, a condition characteristic of castration-resistant prostate cancer (CRPC). nih.gov The phosphorylation of AR at Tyr267, located within its transactivation domain, enhances its ability to bind to the promoters of target genes, thereby stimulating the transcription of genes essential for cancer cell survival and proliferation. nih.govnih.gov
This compound, a member of the pyrrolopyrimidine dithiolane class of inhibitors, is a highly potent antagonist of ACK1 kinase activity. nih.gov Research has identified this class of compounds as excellent ACK1 inhibitors, with this compound exhibiting robust activity both in biochemical assays and within cells. nih.gov By binding to the ATP-binding site of the ACK1 kinase domain, the inhibitor prevents the transfer of phosphate groups to its substrates, including the AR. patsnap.com Consequently, this compound effectively suppresses the phosphorylation of AR at Tyr267 and Tyr363. This action abrogates the ligand-independent transcriptional activity of AR, representing a crucial mechanism for controlling the progression of advanced prostate cancer. nih.gov
| Inhibitor Profile: this compound | |
| Class | Pyrrolopyrimidine dithiolane |
| In Vitro Activity (Kᵢ) | 0.02 nM |
| Cellular Activity (IC₅₀) | 5–10 nM |
Restoration of Tumor Suppressor Function (e.g., Wwox Tyr287 Phosphorylation and Degradation)
The oncogenic activity of ACK1 extends to the negative regulation of key tumor suppressors. One such target is the WW domain-containing oxidoreductase (Wwox) protein. researchgate.net In its active state, ACK1 interacts with and phosphorylates Wwox specifically at the Tyr287 residue. nih.govnih.gov This phosphorylation event serves as a signal for the cell's degradation machinery, leading to the polyubiquitination of Wwox and its subsequent destruction by the proteasome. nih.gov The ACK1-mediated degradation of Wwox removes a critical barrier to tumorigenesis, as Wwox normally functions to promote apoptosis and suppress cancer development.
The application of a potent ACK1 inhibitor, such as this compound, directly counters this mechanism. By inhibiting the kinase activity of ACK1, the inhibitor prevents the initial phosphorylation of Wwox at Tyr287. researchgate.net Without this phosphorylation mark, Wwox is no longer targeted for ubiquitination and degradation. nih.gov This leads to the stabilization and accumulation of the Wwox protein, thereby restoring its tumor suppressor functions. The ability to rescue Wwox from degradation is a significant component of the anti-cancer effects mediated by ACK1 inhibition.
Influence on DNA Damage Response Pathways (e.g., ATM)
Recent studies have uncovered a link between ACK1 signaling and the DNA damage response (DDR) pathway, particularly involving the Ataxia-telangiectasia mutated (ATM) kinase. The ACK1/AR signaling axis can upregulate the expression of ATM, a central protein that detects DNA double-strand breaks and initiates signaling cascades to arrest the cell cycle and promote DNA repair. While essential for normal genetic integrity, elevated ATM levels in cancer cells can contribute to resistance against treatments like radiotherapy, which rely on inducing catastrophic DNA damage.
Inhibition of ACK1 provides a strategy to modulate this resistance pathway. By blocking the ACK1/AR signaling cascade, this compound can suppress the aberrant upregulation of ATM expression. This reduction in ATM levels can re-sensitize cancer cells to DNA-damaging agents. Pharmacological inhibition of ACK1 has been shown to mitigate the growth of radioresistant tumors, underscoring the therapeutic potential of targeting this pathway to overcome treatment resistance in cancers that depend on ACK1 signaling for survival. researchgate.net
Effects of this compound on Cellular Processes
Inhibition of Cell Proliferation and Survival
ACK1 functions as a crucial node for integrating signals from multiple receptor tyrosine kinases to promote cell survival and proliferation. researchgate.netmedchemexpress.com Its kinase activity is often aberrantly activated or amplified in a wide variety of human cancers, making cancer cells dependent on its function. nih.gov ACK1 promotes cell survival by activating pro-survival pathways, including the phosphorylation of the protein kinase AKT at the unique Tyr176 residue. nih.gov
This compound, with a potent cellular IC₅₀ of 5–10 nM, effectively blocks these pro-survival signals. nih.gov By inhibiting ACK1, the compound disrupts downstream signaling cascades, such as the PI3K/AKT pathway, which are often hyperactivated in cancer. patsnap.com This disruption halts uncontrolled cell growth and reduces the viability of cancer cells, demonstrating the direct anti-proliferative and anti-survival effects of potent ACK1 inhibition. patsnap.com
Induction of Cell Cycle Arrest and Apoptosis
The inhibition of ACK1-mediated survival signals has profound consequences on the cell cycle and programmed cell death. The depletion or pharmacological inhibition of ACK1 in cancer cells consistently leads to an arrest in the cell cycle, preventing cells from progressing through the phases required for division. nih.govspringernature.com Specifically, inhibition of ACK1 with a potent small molecule has been shown to cause cell cycle arrest in the G2/M phase. springernature.com
Furthermore, the loss of ACK1 activity triggers apoptosis, or programmed cell death. nih.govpatsnap.com By suppressing the pro-survival and anti-apoptotic signals that are normally maintained by ACK1, inhibitors shift the cellular balance toward cell death. nih.gov Knockdown of ACK1 has been shown to increase apoptosis in transformed cells, and treatment with ACK1 inhibitors can induce significant apoptosis in cancer stem-like cells. nih.govresearchgate.net This induction of cell cycle arrest and apoptosis is a primary mechanism through which ACK1 inhibitors exert their anti-cancer effects. patsnap.com
| Cellular Effects of ACK1 Inhibition | Consequence |
| Inhibition of Pro-Survival Signaling (e.g., AKT) | Decreased cell proliferation and survival |
| Disruption of Cell Cycle Progression | Induction of G2/M cell cycle arrest |
| Destabilization of Anti-Apoptotic Signals | Induction of apoptosis |
Suppression of Cell Migration, Invasion, and Metastasis
A hallmark of advanced cancer is the ability of tumor cells to migrate, invade surrounding tissues, and metastasize to distant organs. ACK1 has been identified as a key promoter of these processes. nih.govresearchgate.net Overexpression and activation of ACK1 are associated with increased cell motility and invasiveness. nih.gov
Pharmacological inhibition of ACK1 has proven effective at attenuating these malignant characteristics. ACK1 inhibitors have been shown to suppress the migration and invasion capabilities of various cancer cell lines. researchgate.netnih.gov By blocking the signaling pathways that regulate the cytoskeletal rearrangements and cellular adhesion changes necessary for cell movement, ACK1 inhibitors can effectively halt the metastatic cascade. patsnap.comgrantome.com Therefore, the potent activity of this compound suggests its utility not only in controlling primary tumor growth but also in preventing the spread of cancer. patsnap.com
Based on a comprehensive review of publicly available scientific literature, there is currently no specific research data detailing the effects of a compound identified as "this compound" on the modulation of the epithelial-mesenchymal transition (EMT).
Therefore, it is not possible to generate the requested article focusing solely on the molecular and cellular mechanisms of ACK1 inhibition by this specific compound in the context of EMT. The strict requirement to use only information pertaining to "this compound" prevents the inclusion of data from other known ACK1 inhibitors.
Further research and publication in peer-reviewed journals are required to elucidate the specific mechanisms and potential therapeutic applications of "this compound" in modulating the epithelial-mesenchymal transition.
Preclinical Efficacy and Therapeutic Potential of Ack1 Inhibitor 37
In Vitro Efficacy Studies of ACK1 Inhibitor 37 in Cancer Cell Lines
In vitro studies are fundamental in determining the direct inhibitory effect of a compound on its target and its specificity. Research on this compound has established its activity at the molecular and cellular levels.
Dose-Dependent Inhibitory Activity (e.g., Cellular IC50 values)
This compound has demonstrated potent dose-dependent inhibition of ACK1 kinase. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower value indicating stronger binding. This compound has an in vitro Ki value of 0.3 nM, signifying a very high affinity for the ACK1 kinase. probechem.commolnova.comdcchemicals.com In a cellular context, its efficacy was measured through autophosphorylation assays, which determine the kinase's activity within cells. These assays revealed a cellular IC50 of 10 nM, the concentration required to inhibit 50% of ACK1's activity within the cell. molnova.cn
| Parameter | Value | Assay Type |
|---|---|---|
| Ki (Inhibitory Constant) | 0.3 nM | Biochemical Assay |
| IC50 (Cellular) | 10 nM | Autophosphorylation Assay |
Selectivity Profiling Against Other Kinases
An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects. This compound has been profiled against other related kinases to determine its selectivity. probechem.comdcchemicals.com While it is a potent inhibitor of ACK1, it shows significantly less activity against several other kinases, although it does exhibit some inhibition of JAK3. probechem.comdcchemicals.com The Ki values for these off-target kinases are substantially higher than for ACK1, indicating a favorable selectivity profile. probechem.comdcchemicals.com
| Kinase Target | Ki (Inhibitory Constant) |
|---|---|
| ACK1 (TNK2) | 0.3 nM |
| JAK3 | 6.5 nM |
| LCK | 138 nM |
| TIE2 | 200 nM |
| KDR | 380 nM |
In Vivo Efficacy Studies of this compound in Preclinical Models
While in vitro data are promising, in vivo studies are crucial for evaluating a compound's therapeutic potential in a complex biological system.
Xenograft Models of Malignancy
Specific research findings detailing the efficacy of this compound in xenograft models of malignancy were not available in the reviewed literature.
Transgenic Animal Models of Cancer Progression
Information regarding the evaluation of this compound in transgenic animal models of cancer progression was not present in the available research.
Impact on Tumor Growth and Metastasis
Detailed studies on the specific impact of this compound on tumor growth and metastasis in preclinical models were not found in the public domain.
Therapeutic Applications of this compound in Oncology
Prostate Cancer (e.g., Castration-Resistant Prostate Cancer, Prostate Cancer Stem-like Cells)
No specific preclinical data is available for this compound in prostate cancer models.
Breast Cancer (e.g., Triple-Negative Breast Cancer, Hormone-Resistant Breast Cancer)
There is no published research detailing the effects of this compound in breast cancer cell lines or xenograft models.
Lung Cancer (e.g., Non-Small Cell Lung Cancer)
Information regarding the preclinical efficacy of this compound in lung cancer is not available.
Pancreatic Cancer
Studies on the therapeutic application of this compound in pancreatic cancer have not been found.
Other Malignancies (e.g., Ovarian Cancer, Gastric Cancer, Myeloma)
There is a lack of specific preclinical data for this compound in these or other malignancies.
Potential of this compound in Non-Oncological Therapeutic Contexts
No studies detailing the potential application of this compound in non-cancer-related diseases are publicly available.
Due to the absence of specific research findings for this particular compound, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy.
Neurodegenerative Disorders (e.g., Alzheimer's Disease and Tau Protein Phosphorylation)
The rationale for investigating ACK1 inhibition in neurodegenerative diseases stems from the kinase's established role in neuronal signaling and pathways implicated in disease pathology. nih.gov ACK1 is known to be involved in neurotrophin signaling, interacting with Trk receptors to activate downstream pathways like AKT, which are crucial for neuronal function and survival. nih.gov
A central pathological hallmark of Alzheimer's disease and other tauopathies is the hyperphosphorylation and subsequent aggregation of the microtubule-associated protein tau. nih.govfrontiersin.org Imbalances in the activity of protein kinases and phosphatases lead to tau detaching from microtubules and forming neurofibrillary tangles, a process linked to neuronal dysfunction and death. frontiersin.orgnih.gov The inhibition of specific kinases is therefore considered a promising therapeutic strategy to halt or reverse this process. frontiersin.orgnih.gov
Preclinical research suggests a potential role for ACK1 in the mechanisms underlying tau pathology. While direct studies on this compound in Alzheimer's models are not extensively documented in current literature, the foundational role of ACK1 in cell survival and growth pathways positions it as a plausible target. nih.gov The therapeutic hypothesis is that by inhibiting ACK1, it may be possible to modulate downstream signaling cascades that contribute to the abnormal phosphorylation of tau. Further investigation is required to validate this hypothesis and to demonstrate direct efficacy in reducing tau pathology and improving neuronal health in preclinical models of neurodegeneration.
Inflammatory and Autoimmune Diseases (e.g., Toll-like Receptor Signaling, Lupus)
In contrast to the exploratory nature of its role in neurodegeneration, the therapeutic potential of ACK1 inhibition in inflammatory and autoimmune diseases is supported by more direct preclinical evidence. This research highlights the kinase's critical function in regulating innate immune responses, particularly through Toll-like receptor (TLR) signaling. youtube.com Dysregulation of TLR pathways is a known driver of chronic inflammation and autoimmunity, including conditions like systemic lupus erythematosus (SLE).
Studies have revealed that ACK1 is a key component in mediating the activation of TLR signaling pathways. Research has demonstrated that ACK1 expression can be increased by TLR pathway activation and, in turn, ACK1 promotes the activation of specific receptors, including TLR4, TLR7, and TLR9, in immune cells like macrophages and dendritic cells.
The preclinical efficacy of ACK1 inhibition has been demonstrated using specific small molecule inhibitors, such as AIM-100. In in vivo studies, the pharmacological inhibition of ACK1 activity conferred significant protection in mouse models of inflammatory and autoimmune disease. Notably, an ACK1 inhibitor protected mice from endotoxic shock mediated by the TLR4 agonist lipopolysaccharide (LPS). Furthermore, the inhibitor successfully alleviated disease symptoms in lupus-prone mouse models, including both imiquimod-mediated and MRL/lpr models, where TLR7 signaling plays a significant pathogenic role. These findings strongly suggest that ACK1 is a promising therapeutic target for controlling inflammation and mitigating autoimmune diseases.
Synergistic Therapeutic Strategies Involving Ack1 Inhibitor 37
Combination Therapy with Existing Anticancer Agents
Enhancing Sensitivity to Androgen Receptor-Targeted Therapies
In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway plays a crucial role in disease progression. oup.commdpi.com ACK1 has been shown to phosphorylate the AR at tyrosine 267, leading to its activation even in androgen-depleted conditions. mdpi.comnih.gov This ACK1-mediated AR activation is a key mechanism for the development of resistance to androgen deprivation therapy. nih.govpcf.org
The ACK1 inhibitor, (R)-9bMS, has demonstrated the ability to suppress ACK1 activity, thereby mitigating AR and AR-V7 (an AR splice variant) expression. pcf.org This action helps to overcome resistance to second-generation AR antagonists like enzalutamide (B1683756). pcf.orgfrontlinegenomics.com Studies have shown that (R)-9bMS can inhibit the growth of castration-resistant, enzalutamide-resistant, and even taxane-resistant prostate cancer cells. pcf.org The compound works by preventing the ACK1-mediated phosphorylation of the AR, which in turn is necessary for a subsequent acetylation event at K609 of the AR that drives enzalutamide resistance. frontlinegenomics.com By blocking this cascade, ACK1 inhibitors can resensitize prostate cancer cells to AR-targeted therapies. frontlinegenomics.com
Furthermore, the ACK1 inhibitor AIM-100 has been shown to suppress the phosphorylation of AR at Tyr267 in prostate cancer cells, highlighting the potential of these inhibitors in combination with AR-targeted treatments. rndsystems.com
Overcoming Resistance to Chemotherapy and Radiation
Resistance to conventional chemotherapy and radiation therapy is a major obstacle in cancer treatment. ACK1 signaling has been implicated in promoting resistance to these treatments. nih.gov
In the context of radiation resistance, particularly in CRPC, ACK1 plays a pivotal role. nih.gov The ACK1/AR signaling axis upregulates the expression of Ataxia-Telangiectasia Mutated (ATM), a key protein in the DNA damage response pathway. nih.gov Increased ATM levels can enhance DNA repair capacity in cancer cells, allowing them to survive the DNA damage induced by radiation. nih.gov The ACK1 inhibitor AIM-100 has been shown to suppress ACK1-mediated ATM expression, thereby mitigating the growth of radioresistant CRPC tumors. nih.gov This suggests that combining ACK1 inhibitors with radiotherapy could be a novel strategy to overcome radioresistance in prostate cancer. nih.govscienceopen.com
Similarly, combining ACK1 inhibition with chemotherapeutic agents has shown promise. For instance, in invasive triple-negative breast cancer (TNBC), combining anti-ACK1 therapy with doxorubicin (B1662922) is being explored as a future targeted therapy. scienceopen.com In mesothelioma, the ACK1 inhibitor AIM-100, when used in combination with cisplatin (B142131) and pemetrexed, demonstrated a greater impact on apoptosis, proliferation arrest, and inhibition of migration and invasion compared to single or dual-agent treatments. researchgate.net
Synergy with Other Tyrosine Kinase Inhibitors (e.g., EGFR, MET, BRAF, MEK, AKT Inhibitors)
The complexity of cancer signaling pathways often leads to resistance to single-agent tyrosine kinase inhibitors (TKIs). nih.gov ACK1 acts as a hub that integrates signals from multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR. nih.govtandfonline.com This central role makes ACK1 an attractive target for combination therapies to overcome resistance to other TKIs.
EGFR Inhibitors: In non-small cell lung cancer (NSCLC) and other cancers, resistance to EGFR inhibitors like gefitinib (B1684475) can develop. nih.govscienceopen.com Loss of ACK1 has been shown to cause cell death in gefitinib-resistant cells. scienceopen.com Therefore, the combined inhibition of EGFR and ACK1 is proposed as a strategy to overcome this resistance. nih.govscienceopen.com In lung cancer, ACK1 activation has been identified as a resistance mechanism to third-generation EGFR inhibitors. researchgate.net
AKT Inhibitors: ACK1 can activate AKT, a crucial pro-survival kinase, independent of the PI3K pathway. nih.govaging-us.comnih.gov This activation is associated with disease progression and poor survival in several cancers. nih.gov Combination therapy with an ACK1 inhibitor (dasatinib) and an AKT inhibitor (MK-2206) has shown synergistic effects in suppressing the proliferation of sarcoma and NSCLC cells. aging-us.comnih.govbjbms.org This suggests that dual inhibition of ACK1 and AKT could be a potent therapeutic strategy. nih.gov
MEK Inhibitors: In KRAS-mutant NSCLC, the combination of an ACK1 inhibitor (dasatinib) with a MEK inhibitor (selumetinib) has demonstrated a more potent suppression of cancer cell proliferation than either inhibitor alone. aging-us.com Dasatinib (B193332) has also been shown to enhance the sensitivity of KRAS-mutant cells to the MEK inhibitor trametinib. aging-us.com
Other TKIs: The ACK1 inhibitor (R)-9b has shown potential in overcoming resistance to CDK4/6 inhibitors in breast cancer. researchgate.net In mesothelioma, where EGFR, MET, and AXL are often activated, inhibiting ACK1 with AIM-100 has shown therapeutic promise by blocking these oncogenic programs. researchgate.net Furthermore, the multikinase inhibitor dasatinib, which also inhibits ACK1, has been studied in combination with other agents, highlighting the broad potential of targeting ACK1 in conjunction with other kinase pathways. ijbs.comaging-us.comsemanticscholar.org
Modulation of Autophagy and Other Cellular Stress Responses
Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death, depending on the context. In cancer, autophagy is often a survival mechanism that helps tumor cells withstand stress induced by therapies. nih.govportlandpress.com
Recent studies have revealed a link between ACK1 and autophagy. nih.govresearchgate.net In lung adenocarcinoma, ACK1 inhibitors like AIM-100 and dasatinib were found to trigger a protective, adaptive autophagy-like response in cancer cells. nih.gov This autophagic response could partially explain the moderate antitumor efficacy of ACK1 inhibitors when used as single agents. nih.gov
However, this finding also opens up a new therapeutic strategy: combining ACK1 inhibitors with autophagy inhibitors. When lysosomal degradation was blocked with chloroquine (B1663885) or bafilomycin A1, the cytotoxic effects of ACK1 inhibitors on lung cancer cells were significantly enhanced. nih.gov This suggests that inhibiting the protective autophagic response can sensitize cancer cells to ACK1 inhibition. nih.gov
Furthermore, ACK1 has been shown to interact with autophagy receptors like p62 and NBR1. portlandpress.com Upon EGF stimulation, ACK1 can divert activated EGFR from lysosomal degradation, a process that can be influenced by autophagy. portlandpress.com Additionally, the inhibition of ACK1 with (R)-9b has been shown to reverse the phosphorylation of ATP5F1A, inducing mitophagy-based autophagy and mitigating prostate tumor growth. tandfonline.com
Overexpression of the ACK-2 isoform has been linked to the activation of c-Jun NH2-terminal kinase, indicating a potential role for ACK in cellular stress responses. aacrjournals.org
Computational and Quantitative Approaches in the Study of Ack1 Inhibitor 37
Quantitative Structure-Activity Relationship (QSAR) Modeling for ACK1 Inhibitors
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. upf.eduresearchgate.net This method is widely used in drug design to predict the activity of new compounds and to understand the structural features that are crucial for their biological function. chemrevlett.com
For ACK1 inhibitors, a prominent QSAR modeling approach has been the use of a Genetic Algorithm (GA) combined with Multiple Linear Regression (MLR). upf.eduresearchgate.net The genetic algorithm serves as a variable selection method, identifying the most relevant molecular descriptors that correlate with the inhibitory activity of the compounds. researchgate.netnih.gov Following the selection of these descriptors by GA, MLR is used to build a linear model that quantitatively describes the relationship between these structural properties and the observed biological activity (pIC50). upf.eduresearchgate.net This combined GA-MLR approach has proven effective in creating predictive and stable QSAR models for various therapeutic targets, including ACK1. upf.educhemrevlett.com
A key study in the development of QSAR models for ACK1 inhibitors utilized a dataset of 37 distinct compounds with known ACK1 inhibitory activities. upf.eduresearchgate.net To ensure the robustness of the model, this dataset was partitioned into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. upf.eduresearchgate.net The division was performed using a hierarchical clustering technique. researchgate.net
The resulting GA-MLR model demonstrated strong statistical validity. upf.eduresearchgate.net For the training set, the squared correlation coefficient (R²train) was 0.806, indicating that the model could explain a significant portion of the variance in the data. upf.eduresearchgate.net The model's internal predictability was confirmed by a high leave-one-out cross-validated correlation coefficient (Q²LOO) of 0.712. upf.eduresearchgate.net The model was further validated through both internal and external validation methods, confirming its stability and predictive capability. researchgate.net Such validated models are valuable tools for guiding the design of new, potentially more potent ACK1 inhibitors. upf.edu
| Parameter | Description | Value | Reference |
| R²train | Squared correlation coefficient for the training set | 0.806 | upf.eduresearchgate.net |
| Q²LOO | Squared cross-validated correlation coefficient (Leave-One-Out) | 0.712 | upf.eduresearchgate.net |
| Dataset Size | Total number of compounds used in the study | 37 | upf.eduresearchgate.net |
Fragment-Based Drug Design and Synthesis of ACK1 Inhibitors
Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. acs.orgnih.gov This approach involves screening libraries of small, low-molecular-weight chemical fragments, which typically bind with low affinity, and then growing or combining these fragments to create more potent, lead-like molecules. acs.org In the development of novel ACK1 inhibitors, an innovative fragment-based approach was employed where fragments from previously reported ACK inhibitors were selected to create new hybrid structures. acs.orgnih.gov
This "mix and match" process incorporated an aminopyrimidine structure as the hinge-binding group, a common motif in kinase inhibitors, and combined it with various fragments to explore the chemical space around the kinase active site. nih.govgoogle.com Focused libraries of these hybrid compounds were then synthesized and screened for their ability to inhibit ACK1, leading to the identification of potent inhibitors. acs.orgnih.gov For instance, this systematic structure-activity relationship (SAR) study led to the discovery of compound (R)-9b, which exhibited potent ACK1 inhibition with an IC50 of 56 nM. acs.orgnih.gov More recent efforts have focused on developing inhibitors using a pyrrolopyrimidine scaffold in a fragment-based design strategy, optimizing for potency, selectivity, and cell permeability. aacrjournals.org
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a cornerstone of rational drug design that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov For ACK1, both structure-based and ligand-based pharmacophore models have been developed to identify novel inhibitors. semanticscholar.orgresearchgate.net
Structure-based models are derived from the X-ray crystal structures of ACK1 in complex with inhibitors. semanticscholar.org Analysis of these complexes reveals key molecular interactions within the ATP binding pocket, such as hydrogen bonds with the hinge region residue Ala208, the gatekeeper residue Thr205, and the DFG motif residue Asp270. semanticscholar.orgresearchgate.net This information is used to build a pharmacophore hypothesis that can be used to screen large chemical databases for compounds containing the desired chemical features in the correct spatial orientation. nih.govsemanticscholar.org
In cases where structural information is limited, ligand-based models can be generated from a set of known active inhibitors. researchgate.net One such study generated a five-featured pharmacophore model (Hypo1) consisting of two hydrogen bond acceptors, two aromatic rings, and one hydrophobic feature. researchgate.net This model was validated using methods like the Güner-Henry (GH) approach and then employed in a virtual screening campaign to identify new potential hits from drug-like databases. researchgate.netmdpi.com These computational screening funnels, often combined with molecular docking, serve to prioritize a manageable number of compounds for experimental testing, increasing the efficiency of the drug discovery process. nih.govnih.gov
Molecular Dynamics Simulations and Binding Energy Calculations for Compound 37
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the determinants of binding affinity. nih.govdntb.gov.ua This technique is crucial for validating docking poses and understanding the behavior of the protein-ligand complex over time in a simulated physiological environment. researchgate.net
For ACK1 inhibitors, MD simulations have been performed using programs like GROMACS and AMBER. nih.govplos.org The process typically involves preparing the system by defining the force field for the protein (e.g., CHARMm27, ff99SB) and the ligand (e.g., GAFF), solvating the complex in a water box (e.g., TIP3P water model), and neutralizing the system with ions. nih.govplos.org The system is then subjected to energy minimization to resolve any steric clashes before being gradually heated and equilibrated. nih.goved.ac.uk Finally, a production simulation is run for a significant duration, such as hundreds of nanoseconds, to observe the dynamics of the complex. nih.gov
The resulting trajectories from the MD simulation are analyzed to calculate the binding free energy, which provides a theoretical estimation of the binding affinity. researchgate.net A common method for this is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) approach. frontiersin.org Alchemical free energy (AFE) calculations, a more computationally intensive but often more accurate method, have also been applied to a set of 15 congeneric ACK1 inhibitors, which includes compounds from the same chemical series as inhibitor 37. plos.orged.ac.uk These calculations help in ranking compounds and understanding how specific structural modifications impact binding energy. plos.orgnih.gov For example, studies have revealed that the inclusion of a bridging water molecule in the binding site model can significantly improve the correlation between calculated binding energies and experimental data for ACK1 inhibitors. plos.orged.ac.uk Analysis of the radius of gyration (Rg) during simulations can also indicate the stability and compactness of the protein-ligand complex. researchgate.net
Future Directions and Research Challenges for Ack1 Inhibitor 37
Optimization of Pharmacokinetic and Pharmacodynamic Properties
A significant hurdle in the development of ACK1 inhibitor 37 and similar compounds is the optimization of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Although potent in vitro, many ACK1 inhibitors, including pyrrolopyrimidine dithiolanes like compound 37, have shown poor oral bioavailability and rapid plasma clearance. nih.gov This limits their effectiveness for in vivo applications. nih.gov
Future research will need to focus on structural modifications to enhance metabolic stability and improve oral absorption without compromising the inhibitor's high potency. vulcanchem.com The dithiolane ring in compound 37, while likely contributing to its high binding affinity, may be susceptible to oxidation, which can negatively impact its stability and bioavailability. vulcanchem.com Therefore, medicinal chemistry efforts will be crucial in designing derivatives with improved drug-like properties. vulcanchem.comnoaa.govpdbj.org
Table 1: In Vitro and In Vivo Activity of Selected ACK1 Inhibitors
| Compound | In Vitro IC₅₀/Kᵢ | Cellular IC₅₀ | Key Limitations |
| This compound | Kᵢ = 0.02 nM nih.gov | 5–10 nM nih.gov | Poor oral bioavailability and rapid plasma clearance. nih.gov |
| Compound 35 | - | - | Poor oral bioavailability and rapid plasma clearance. nih.gov |
| AIM-100 | IC₅₀ = 21 nM nih.gov | - | - |
| (R)-9b | - | - | - |
| Compound 6 | Kᵢ = 70 nM nih.gov | 5.6 µM nih.gov | Less impressive in vivo activity. nih.gov |
| Dasatinib (B193332) | Kᴅ = 6 nM nih.gov | <5 nM nih.gov | Multi-targeted activity, making it difficult to attribute cellular toxicity specifically to ACK1 inhibition. nih.gov |
| Bosutinib | IC₅₀ = 2.7 nM nih.gov | - | - |
| Vemurafenib | IC₅₀ = 19 nM nih.gov | Not evaluated in pre-clinical studies for ACK1 inhibition. nih.gov |
Development of Novel Delivery Systems
To overcome the pharmacokinetic challenges associated with this compound, the development of novel drug delivery systems presents a promising avenue of research. vulcanchem.com Strategies such as encapsulation in nanoparticles, liposomes, or other carrier systems could protect the inhibitor from premature metabolism and clearance, thereby enhancing its bioavailability and therapeutic efficacy. google.comgoogle.com These delivery systems can also be engineered for targeted delivery to tumor tissues, potentially reducing off-target effects. Further investigation into solid and liquid carriers, as well as adjuvants, could also improve the delivery of ACK1 inhibitors. google.com
Addressing Mechanisms of Resistance to ACK1 Inhibitors
As with many targeted therapies, the development of resistance is a significant concern for ACK1 inhibitors. sciencedaily.comfrontlinegenomics.com Research has shown that cancer cells can develop resistance to various inhibitors through different mechanisms. For instance, in non-small cell lung cancer (NSCLC), inhibiting ACK1 can induce a protective autophagy-like response, making the cells less sensitive to the therapy. nih.gov Studies have also implicated ACK1 signaling in resistance to other targeted therapies, such as EGFR inhibitors and BH3 mimetics. bloodcancerstoday.comnih.gov
Future research must focus on elucidating the specific mechanisms by which cancer cells develop resistance to ACK1 inhibitors like compound 37. This includes investigating potential bypass signaling pathways that may be activated upon ACK1 inhibition. springernature.com Understanding these resistance mechanisms will be crucial for developing strategies to overcome or prevent resistance, such as combination therapies. nih.govaging-us.com For example, combining ACK1 inhibitors with autophagy inhibitors has shown promise in preclinical models. nih.gov
Biomarker Discovery for Patient Stratification and Treatment Monitoring
To advance ACK1 inhibitors into the realm of precision medicine, the identification of reliable biomarkers is essential for both patient stratification and monitoring treatment response. nih.gov The expression level of ACK1 itself, as well as its phosphorylation status (e.g., pTyr284), has been identified as a potential biomarker for disease progression and patient outcomes in various cancers, including prostate and breast cancer. nih.govoncotarget.commdpi.com
Further research is needed to validate these and discover new biomarkers that can predict which patients are most likely to benefit from ACK1 inhibitor therapy. nih.gov This could involve analyzing tumor biopsies for ACK1 gene amplification, mutations, or the activation status of downstream signaling pathways like AKT. nih.govoncotarget.com A combination of ACK1 and other related genes may provide a more robust prognostic signature. nih.gov
Exploration of Allosteric Inhibition Strategies
The majority of current ACK1 inhibitors, including compound 37, are ATP-competitive, meaning they bind to the same site as ATP. nih.gov A significant drawback of this approach is the potential for off-target effects due to the high conservation of the ATP-binding site across many kinases. nih.gov
A promising future direction is the exploration of allosteric inhibitors. nih.gov These molecules bind to a site on the kinase other than the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. portlandpress.com Allosteric inhibitors often exhibit greater specificity, which could lead to fewer off-target toxicities. nih.gov Given that ACK1 is a large, multi-domain protein where inter-domain interactions are critical for its activation, it is a viable candidate for allosteric inhibition. nih.gov The SH3 domain of ACK1, for instance, is known to bind to the kinase domain and inhibit its activity, presenting a potential target for allosteric modulators. portlandpress.com
Integration into Precision Oncology Frameworks
The ultimate goal for this compound and other next-generation inhibitors is their successful integration into precision oncology frameworks. frontiersin.orgnih.govresearchgate.net This will require a comprehensive understanding of ACK1's role in different cancer types and the specific genetic and molecular contexts in which its inhibition is most effective. nih.govfrontiersin.org
Future research should focus on identifying specific cancer subtypes or patient populations that are "addicted" to ACK1 signaling for their survival and proliferation. oncotarget.com This could be driven by ACK1 gene amplification, mutations, or hyperactivation by upstream receptor tyrosine kinases. nih.govspringernature.com By combining potent and selective inhibitors with robust biomarker strategies, it may be possible to tailor ACK1-targeted therapies to individual patients, maximizing therapeutic benefit while minimizing adverse effects. nih.govoncotarget.com
Q & A
What are the key structural and functional characteristics of Ack1 inhibitor 37 that contribute to its selectivity and potency against ACK1?
Basic Research Question
this compound (a pyrrolopyrimidine dithiolane) exhibits high biochemical potency (Ki = 0.02 nM) and cellular activity (IC50 = 5–10 nM) due to its unique interactions with the ACK1 kinase domain. Structural studies reveal hydrogen bonds with residues L207 and A208 in the ATP-binding pocket, along with van der Waals interactions with D134 and G269, enhancing binding affinity . These interactions explain its selectivity over 216 other kinases, though it inhibits 12 non-receptor tyrosine kinases at >80% activity, necessitating off-target profiling in experimental designs .
How can researchers validate the inhibitory activity of this compound in vitro and in vivo?
Basic Research Question
Methodological Approach:
- Kinase Assays : Measure IC50 using recombinant ACK1 kinase domain and ATP-competitive assays (e.g., radiometric or fluorescence-based) .
- Cellular Assays : Quantify inhibition of ACK1 autophosphorylation in cancer cell lines (e.g., HEK293 or NSCLC models) via Western blotting. Cell viability assays (e.g., MTT) determine IC50 in proliferation studies .
- In Vivo Models : Use xenograft models to assess tumor growth suppression. Monitor pharmacodynamic markers (e.g., phosphorylated AKT) in tumor tissue .
What experimental strategies address the pharmacokinetic limitations (e.g., poor oral bioavailability) of this compound in preclinical studies?
Advanced Research Question
Methodological Recommendations:
- Structural Optimization : Modify the pyrrolopyrimidine scaffold to enhance metabolic stability. Introduce substituents that reduce cytochrome P450-mediated clearance .
- Formulation Strategies : Use lipid-based nanoparticles or PEGylation to improve solubility and prolong plasma half-life .
- Pharmacokinetic Profiling : Conduct in vivo studies to measure AUC, Cmax, and clearance rates. Compare intravenous vs. oral administration to identify bioavailability bottlenecks .
How should researchers design experiments to evaluate synergistic effects of this compound with AKT inhibitors in cancer models?
Advanced Research Question
Experimental Design:
- Combination Index Analysis : Use Chou-Talalay synergy assays to calculate combination indices (CI < 1 indicates synergy) in NSCLC cell lines .
- Isobolograms : Plot dose-response curves for single agents vs. combinations to identify additive/synergistic effects .
- In Vivo Validation : Co-administer this compound with MK-2206 (AKT inhibitor) in xenograft models. Assess tumor regression, metastasis, and survival endpoints .
What are the critical considerations for reconciling contradictory data on this compound’s efficacy across studies?
Advanced Research Question
Data Contradiction Analysis:
- Assay Variability : Differences in IC50 values may arise from assay conditions (e.g., ATP concentration, kinase isoform used). Standardize protocols using reference inhibitors .
- Cell Line Heterogeneity : ACK1 expression levels and mutational backgrounds (e.g., KRAS mutations in NSCLC) influence cellular responses. Use isogenic cell lines or CRISPR-edited models to control variables .
- Pharmacokinetic Factors : Poor bioavailability in vivo vs. potent in vitro activity necessitates correlating drug exposure (plasma/tissue concentrations) with efficacy .
What strategies are recommended for optimizing the dosing regimen of this compound in animal studies?
Basic Research Question
Methodological Steps:
Maximum Tolerated Dose (MTD) : Determine via dose-escalation studies in rodents, monitoring weight loss and organ toxicity .
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link plasma concentrations to target inhibition (e.g., ACK1 phosphorylation) to establish effective dosing intervals .
Efficacy Endpoints : Administer doses at or below MTD in xenograft models, measuring tumor volume and survival biweekly .
How can researchers utilize structural insights from this compound to design next-generation inhibitors with improved properties?
Advanced Research Question
Approaches for Structural Optimization:
- Crystallography Studies : Resolve co-crystal structures of ACK1 with inhibitor 37 to identify critical binding motifs. Use computational docking (e.g., AutoDock Vina) to predict modifications enhancing affinity .
- SAR Analysis : Synthesize analogs with variations in the dithiolane ring or pyrrolopyrimidine core. Test for improved selectivity and metabolic stability .
- ADME Profiling : Screen analogs for solubility, plasma protein binding, and hepatic microsomal stability to prioritize candidates .
What are the best practices for reporting experimental data on this compound in academic publications?
Basic Research Question
Reporting Guidelines:
- Data Transparency : Include raw data (e.g., IC50 curves, Western blot images) in supplementary materials. Annotate statistical methods (e.g., ANOVA for dose-response comparisons) .
- Reproducibility : Detail assay conditions (e.g., ATP concentration, cell passage number) and negative/positive controls .
- Ethical Compliance : For in vivo studies, provide ethics committee approval and ARRIVE guidelines compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
